4-Methylstyrene chemical structure and properties
4-Methylstyrene chemical structure and properties
An In-Depth Technical Guide to 4-Methylstyrene (B72717): Chemical Structure, Properties, and Experimental Protocols
This technical guide provides a comprehensive overview of 4-Methylstyrene (also known as 4-vinyltoluene), a significant monomer in the production of various polymers and an intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical structure, physicochemical properties, synthesis, and analytical characterization.
Chemical Structure and Identification
4-Methylstyrene is an aromatic hydrocarbon characterized by a styrene (B11656) molecule substituted with a methyl group at the para position of the benzene (B151609) ring.
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IUPAC Name: 1-ethenyl-4-methylbenzene
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Molecular Formula: C₉H₁₀[1]
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Chemical Structure:
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InChI Key: JLBJTVDPSNHSKJ-UHFFFAOYSA-N[2]
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SMILES: Cc1ccc(C=C)cc1[2]
Physicochemical Properties
The physical and chemical properties of 4-Methylstyrene are summarized in the tables below. It is a clear, colorless to light yellow liquid with a characteristic aromatic odor.[3][4] It is flammable and can polymerize if not stabilized or if exposed to heat.[4]
Table 1: Physical Properties of 4-Methylstyrene
| Property | Value | References |
| Melting Point | -34 °C | [1][5] |
| Boiling Point | 170-175 °C | [1][3][5] |
| Density | 0.897 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.542 | [2][3] |
| Vapor Pressure | <1 mm Hg at 20 °C | [2][5] |
| Water Solubility | 0.089 g/L | [5] |
| Solubility | Miscible with benzene. | [3][4] |
| Appearance | Clear colorless to light yellow liquid | [3][4] |
Table 2: Chemical and Safety Properties of 4-Methylstyrene
| Property | Value | References |
| Flash Point | 45 °C (113 °F) | [2] |
| Autoignition Temperature | 490 °C (914 °F) | [1] |
| Explosive Limits | 1.1 - 5.2 % (V) | [5] |
| LogP | 3.44 at 25 °C | [3] |
| Stability | Stable under recommended storage conditions. May polymerize if contaminated or heated.[4][5] Usually shipped with an inhibitor like tert-butyl catechol.[4] | [4][5] |
| Reactivity | May react vigorously with strong oxidizing agents.[4] May react exothermically with reducing agents to release hydrogen gas.[4] Can undergo exothermic addition polymerization in the presence of catalysts or initiators.[4] | [4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, peroxides. | [1] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂). | [1] |
Synthesis of 4-Methylstyrene
4-Methylstyrene can be synthesized through various methods. Two common laboratory-scale and industrial methods are the Wittig reaction and the dehydrogenation of 4-ethyltoluene (B166476).
Wittig Reaction
The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes or ketones.[6] For 4-methylstyrene, the reaction involves the interaction of a phosphorus ylide with 4-methylbenzaldehyde (B123495).
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Preparation of the Wittig Reagent:
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In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) to anhydrous tetrahydrofuran (B95107) (THF).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a strong base such as n-butyllithium (1.0 equivalent) dropwise while stirring.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating the formation of the ylide.
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-
Reaction with 4-Methylbenzaldehyde:
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Cool the ylide solution back to 0 °C.
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Add a solution of 4-methylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the aldehyde.
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Work-up and Purification:
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Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
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Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure using a rotary evaporator.
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The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. Purify the 4-methylstyrene by column chromatography on silica (B1680970) gel using a non-polar eluent such as hexane (B92381).
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Dehydrogenation of 4-Ethyltoluene
Industrially, 4-methylstyrene is often produced by the catalytic dehydrogenation of 4-ethyltoluene, a process analogous to the production of styrene from ethylbenzene.[7][8] This reaction is typically carried out at high temperatures over a metal oxide catalyst.
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Reactor Setup:
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A fixed-bed reactor is packed with a suitable catalyst, commonly an iron oxide-based catalyst promoted with potassium oxide.[7]
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The reactor is heated to the reaction temperature, typically in the range of 550-650 °C.
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Reaction:
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Product Separation:
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The product stream exiting the reactor contains 4-methylstyrene, unreacted 4-ethyltoluene, hydrogen, and other byproducts.
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The mixture is cooled and condensed.
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The organic layer is separated from the aqueous layer.
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Fractional distillation is used to separate the 4-methylstyrene from the unreacted starting material and byproducts.
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Key Reactions and Applications
4-Methylstyrene is a versatile monomer and intermediate. Its primary application is in the production of polymers.
Polymerization
4-Methylstyrene can undergo polymerization to form poly(4-methylstyrene). This can be achieved through various methods, including anionic polymerization, which allows for good control over the polymer's molecular weight and polydispersity.[9]
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Reagent Purification:
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4-Methylstyrene must be rigorously purified to remove inhibitors and other impurities. This typically involves washing with aqueous NaOH, followed by water, drying over a suitable agent (e.g., CaH₂), and distillation under reduced pressure.
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The solvent (e.g., THF) must be freshly distilled from a drying agent (e.g., sodium/benzophenone ketyl).
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Polymerization:
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In a flame-dried, sealed reactor under high vacuum or an inert atmosphere, the purified solvent is distilled in.
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The reactor is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
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A solution of the initiator, such as n-butyllithium in hexane, is added via syringe.
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The purified 4-methylstyrene monomer is then added slowly to the initiator solution. The reaction is often indicated by a color change.
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The polymerization is allowed to proceed for a set time, typically several hours.
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Termination and Isolation:
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The living polymer chains are terminated by the addition of a proton source, such as degassed methanol.
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The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
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The precipitated poly(4-methylstyrene) is collected by filtration, washed with more non-solvent, and dried under vacuum.
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Other Applications
Beyond polymerization, 4-methylstyrene is used as:
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An intermediate in the production of paint and coating additives.[4]
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A ligand in the preparation of organometallic complexes.[4]
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A reactant in Heck coupling reactions.[4]
Analytical Characterization
The structure and purity of 4-Methylstyrene are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of 4-methylstyrene, providing information about the different proton environments in the molecule.
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Sample Preparation:
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Prepare a solution by dissolving approximately 5-10 mg of 4-methylstyrene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.
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-
Data Acquisition:
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Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 1 second.[10]
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-
Data Analysis:
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Process the raw data (FID) by applying a Fourier transform.
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Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.
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Integrate the signals to determine the relative number of protons for each resonance.
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Analyze the chemical shifts and coupling patterns to confirm the structure.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in 4-methylstyrene by measuring the absorption of infrared radiation.
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Sample Preparation (Neat Liquid):
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Place a drop of liquid 4-methylstyrene onto a salt plate (e.g., NaCl or KBr).
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Place a second salt plate on top to create a thin liquid film.[11]
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-
Data Acquisition:
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Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
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Place the sample in the spectrometer's sample holder.
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Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[12]
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-
Data Analysis:
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The resulting spectrum will show absorption bands corresponding to the various vibrational modes of the molecule, such as C-H stretches of the aromatic ring and vinyl group, C=C stretching of the vinyl group and the aromatic ring, and C-H bending vibrations.
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to assess the purity of 4-methylstyrene and to identify any impurities.
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Sample Preparation:
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Prepare a dilute solution of 4-methylstyrene in a volatile organic solvent such as dichloromethane (B109758) or hexane (e.g., approximately 10 µg/mL).[13]
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-
Data Acquisition:
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Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.
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The sample is vaporized and separated on a capillary GC column (e.g., a non-polar column).[14]
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The separated components are then introduced into the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.
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The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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Data Analysis:
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The gas chromatogram shows the retention time of 4-methylstyrene and any impurities.
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The mass spectrum of the main peak can be compared to a library spectrum to confirm the identity of 4-methylstyrene. The mass spectra of any impurity peaks can be used for their identification.
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References
- 1. fishersci.com [fishersci.com]
- 2. 4-Methylstyrene 96 , 3,5-di-tert-butylcatechol inhibitor 622-97-9 [sigmaaldrich.com]
- 3. 4-Methylstyrene | 622-97-9 [chemicalbook.com]
- 4. 4-Methylstyrene One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. michiganfoam.com [michiganfoam.com]
- 8. scispace.com [scispace.com]
- 9. polymersource.ca [polymersource.ca]
- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. kelid1.ir [kelid1.ir]
